molecular formula C23H36N6O5S B194398 21R-Argatroban CAS No. 121785-71-5

21R-Argatroban

Cat. No.: B194398
CAS No.: 121785-71-5
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-UHFFFAOYSA-N
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Description

Argatroban is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly effective in the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban is a small molecule that selectively inhibits thrombin, a key enzyme in the coagulation cascade .

Scientific Research Applications

Argatroban has a wide range of scientific research applications:

Mechanism of Action

Target of Action

21R-Argatroban, also known as Argatroban, is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme involved in the blood clotting process .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions , including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin . Argatroban is highly selective for thrombin with an inhibitory constant (Ki) of 0.04 µM .

Biochemical Pathways

The inhibition of thrombin by Argatroban affects several biochemical pathways. It inhibits the conversion of soluble fibrinogen to insoluble fibrin, the chief ingredient of clots . It also prevents the activation of factors V and VIII, which are critical cofactors in the “tenase” and prothrombinase complexes that catalyze the formation of factors Xa and IIa (thrombin), respectively . This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .

Pharmacokinetics

Argatroban is given intravenously and drug plasma concentrations reach steady state in 1–3 hours . It distributes mainly in the extracellular fluid as evidenced by an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .

Result of Action

The inhibition of thrombin by Argatroban results in profound effects on hemostasis . It prevents the formation of blood clots, making it a potent anticoagulant . In vitro assays have demonstrated that Argatroban treatment results in decreased cell growth, colony-forming ability, adhesion, and migration .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Pharmacokinetics of argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine . Furthermore, the action of Argatroban can be influenced by the patient’s health status. For example, in patients with hepatic impairment, the clearance of Argatroban is reduced, leading to increased plasma concentrations .

Safety and Hazards

When handling 21R-Argatroban, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

Future Directions

The availability of Argatroban as a mixture of 21R and 21S-diastereoisomers has prompted the design of an efficient separation setup of the two epimers . This, along with the detailed structural analysis and the understanding of their different activity and aqueous solubility, provides new useful information for the development of the individual diastereoisomers .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:

Industrial Production Methods: The industrial production of argatroban follows similar steps but is optimized for large-scale production. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions: Argatroban primarily undergoes:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of argatroban .

Comparison with Similar Compounds

    Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.

    Lepirudin: A recombinant hirudin used for anticoagulation in patients with heparin-induced thrombocytopenia.

    Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.

Uniqueness of Argatroban: Argatroban is unique due to its reversible binding to thrombin and its suitability for patients with renal dysfunction, as it is metabolized in the liver . This makes it a preferred choice in specific clinical scenarios where other anticoagulants may not be suitable.

Properties

IUPAC Name

1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860975
Record name 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121785-71-5
Record name 121785-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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